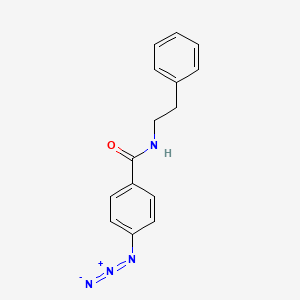
4-Azido-N-phenethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-phenethyl-benzamide is an organic compound that belongs to the class of azides and benzamides. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can release nitrogen gas upon decomposition. Benzamides, on the other hand, are derivatives of benzoic acid and are commonly used in medicinal chemistry for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acyl azide method, which involves the conversion of a carboxylic acid derivative to an acyl azide, followed by reaction with an amine to form the desired benzamide . The reaction conditions often require low temperatures (≤0°C) to prevent decomposition of the azide .
Industrial Production Methods
Industrial production of 4-Azido-N-phenethyl-benzamide may involve continuous-flow synthesis techniques to ensure safety and efficiency. Continuous-flow systems allow for the in situ generation and reaction of acyl azides, minimizing the risk of handling these potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-phenethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups on a molecule.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Primary Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
4-Azido-N-phenethyl-benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-N-phenethyl-benzamide involves the release of nitrogen gas from the azido group, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
4-Azido-N-phenethyl-benzamide can be compared with other azido and benzamide derivatives:
N-Benzylbenzamide: Similar in structure but lacks the azido group, making it less reactive in certain chemical reactions.
N-Phenethylbenzamide: Also lacks the azido group, resulting in different reactivity and applications.
N-Benzyloxybenzamide: Contains an additional oxygen atom, which can influence its chemical properties and biological activity.
The presence of the azido group in this compound makes it unique in its ability to participate in azide-specific reactions, such as the Huisgen cycloaddition, and to release nitrogen gas, which can be harnessed in various applications .
Properties
IUPAC Name |
4-azido-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-19-18-14-8-6-13(7-9-14)15(20)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXXQNNJCYVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B8124855.png)
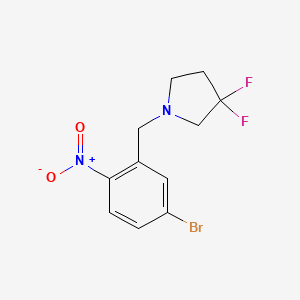
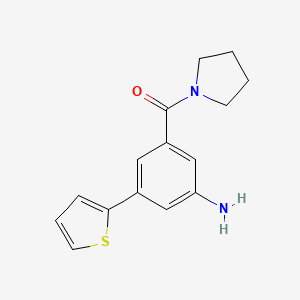





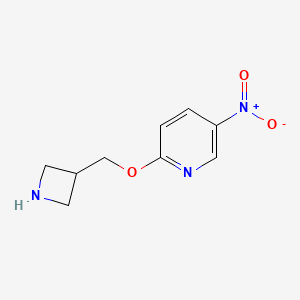
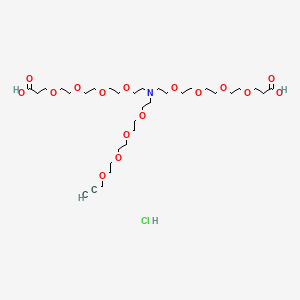
![(R)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8124936.png)

![2-Chloro-6-methyl-thieno[3,2-d]pyrimidine](/img/structure/B8124948.png)
